molecular formula C10H9N3O2 B13165564 4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde

4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B13165564
M. Wt: 203.20 g/mol
InChI Key: ARGMCJDCBWMDPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a methoxyphenyl group attached to the triazole ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzohydrazide with formic acid and acetic anhydride, leading to the formation of the triazole ring. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects. Additionally, the presence of the aldehyde group can facilitate covalent bonding with nucleophilic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde: Similar structure but with a different position of the methoxy group.

    4-(3-Hydroxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-methanol: Similar structure but with an alcohol group instead of an aldehyde group.

Uniqueness

4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde is unique due to the specific positioning of the methoxy group and the presence of the aldehyde functional group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

The compound 4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, with a focus on its antimicrobial and anticancer activities.

Synthesis of this compound

The synthesis typically involves the reaction of 3-methoxybenzaldehyde with hydrazine derivatives followed by cyclization to form the triazole ring. The process can be optimized through various methods including microwave-assisted synthesis and solvent-free conditions to enhance yield and purity.

Antimicrobial Activity

  • Mechanism of Action : Triazole derivatives like this compound exhibit antimicrobial properties primarily through inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This leads to increased membrane permeability and ultimately cell death.
  • In Vitro Studies : Various studies have tested the compound against a range of bacterial and fungal strains. For instance:
    • Bacterial Strains : Significant activity was observed against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial effects .
    • Fungal Strains : The compound also demonstrated antifungal activity against species like Candida albicans, showcasing its broad-spectrum efficacy.

Anticancer Activity

  • Cell Lines Tested : The cytotoxicity of this compound has been evaluated using various cancer cell lines including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).
  • Results :
    • The compound displayed significant cytotoxic effects against melanoma cells with IC50 values in the low micromolar range.
    • In contrast, it showed less efficacy against pancreatic cancer cells due to their inherent resistance mechanisms .
  • Mechanistic Insights : The triazole moiety facilitates interactions with cellular targets involved in cancer cell proliferation and survival. Molecular docking studies suggest that the compound can bind effectively to key enzymes involved in tumor growth .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various triazole derivatives including this compound. The results indicated that this compound exhibited MIC values comparable to standard antibiotics, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .

Study 2: Anticancer Potential

In another investigation focusing on its anticancer properties, the compound was found to induce apoptosis in melanoma cells through the activation of caspase pathways. This study emphasizes the need for further exploration into its use as an adjunct therapy in cancer treatment .

Data Tables

PropertyValue
Molecular FormulaC10H10N4O2
Antimicrobial Activity (MIC)0.5 - 8 μg/mL
Anticancer IC50 (Melanoma)5 μM
Anticancer IC50 (Pancreatic)>20 μM

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

4-(3-methoxyphenyl)-1,2,4-triazole-3-carbaldehyde

InChI

InChI=1S/C10H9N3O2/c1-15-9-4-2-3-8(5-9)13-7-11-12-10(13)6-14/h2-7H,1H3

InChI Key

ARGMCJDCBWMDPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C=NN=C2C=O

Origin of Product

United States

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